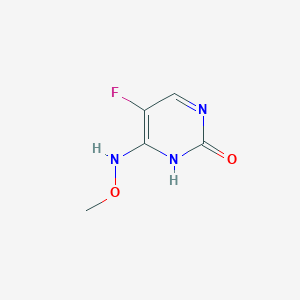
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3) as a catalyst. The reaction conditions are generally mild, and the process yields the desired fluorinated product with high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Selectfluor: Used for the initial fluorination step.
Silver Carbonate (Ag2CO3): Acts as a catalyst in the fluorination reaction.
Various Nucleophiles: For substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyrimidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyrimidines are often explored for their potential as antiviral, antibacterial, and anticancer agents due to their enhanced biological activity and stability.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with nucleic acids.
Material Science: Fluorinated compounds are valuable in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one involves its interaction with biological targets, such as enzymes or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-aminopyrimidine: Another fluorinated pyrimidine with similar properties and applications.
4-Methoxyaminopyrimidine: Lacks the fluorine atom but shares the methoxyamino group, making it useful for comparison in biological studies.
Uniqueness
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one is unique due to the presence of both the fluorine and methoxyamino groups. This combination can enhance its biological activity and stability compared to similar compounds, making it a valuable molecule for various scientific applications.
Eigenschaften
Molekularformel |
C5H6FN3O2 |
|---|---|
Molekulargewicht |
159.12 g/mol |
IUPAC-Name |
5-fluoro-6-(methoxyamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O2/c1-11-9-4-3(6)2-7-5(10)8-4/h2H,1H3,(H2,7,8,9,10) |
InChI-Schlüssel |
JYNNDWFTCWSQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CONC1=C(C=NC(=O)N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


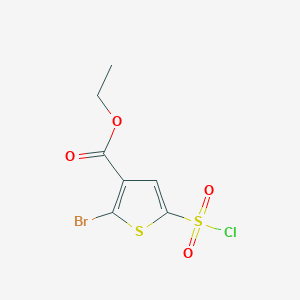
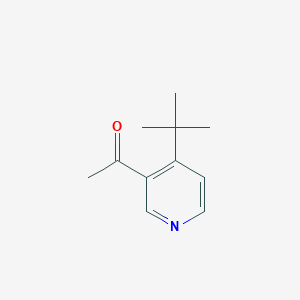
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
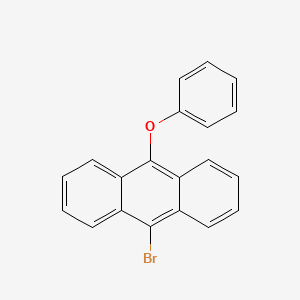
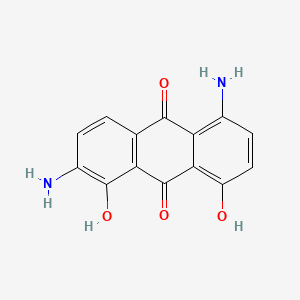
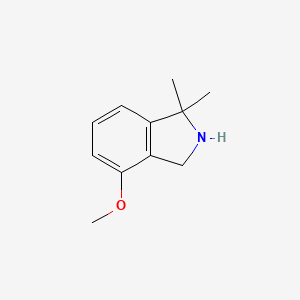
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
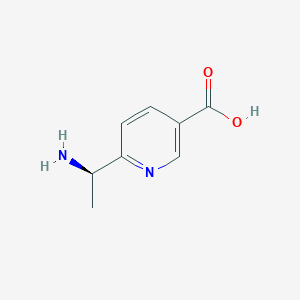
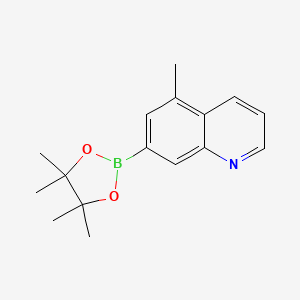

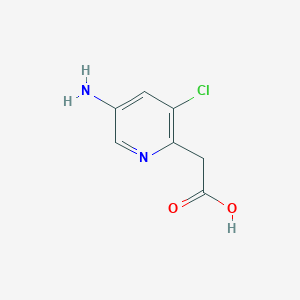
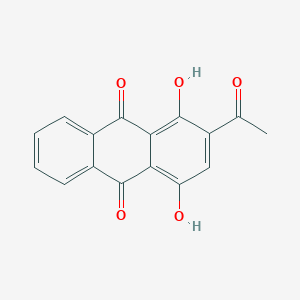
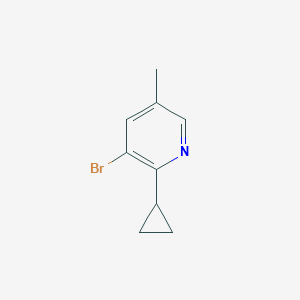
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
